molecular formula C26H22BrNO3 B11278712 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B11278712
M. Wt: 476.4 g/mol
InChI Key: YPKCZZIWRGTOJA-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound with a unique structure that combines a brominated benzamide with a chromenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting with the preparation of the chromenyl intermediate. The chromenyl intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions will result in various substituted derivatives.

Scientific Research Applications

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chromenyl group may play a role in binding to these targets, while the bromine atom could be involved in forming covalent bonds with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-tert-butylphenyl)benzamide
  • 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
  • 4-tert-butyl-N-(2-trifluoromethylphenyl)benzamide

Uniqueness

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of both a chromenyl group and a brominated benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties that are not found in similar compounds. The chromenyl group, in particular, may enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C26H22BrNO3

Molecular Weight

476.4 g/mol

IUPAC Name

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]benzamide

InChI

InChI=1S/C26H22BrNO3/c1-26(2,3)18-8-4-16(5-9-18)24-15-22(29)21-14-20(12-13-23(21)31-24)28-25(30)17-6-10-19(27)11-7-17/h4-15H,1-3H3,(H,28,30)

InChI Key

YPKCZZIWRGTOJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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